Product packaging for Galphimine A(Cat. No.:)

Galphimine A

Cat. No.: B1257531
M. Wt: 532.7 g/mol
InChI Key: HRMXSRHLUOTLBH-PJFLNFRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galphimine A is a nor-secotriterpene compound isolated from the Mexican medicinal plant Galphimia glauca . It is recognized for its significant anxiolytic activity in preclinical models without inducing sedative effects, making it a compound of interest for research on neurological pathways and therapeutic development . Studies indicate that this compound can cross the blood-brain barrier, with a Cmax of 2.74 µg/mL observed in the brain tissue of mice after oral administration, confirming its access to the central nervous system . Its mechanism of action appears distinct from classical benzodiazepines. Electrophysiological studies suggest it does not directly interact with the GABAergic system but may modulate other targets, potentially including serotonergic receptors, to produce its anxiolytic effects . The pharmacological profile of this compound, and related compounds from Galphimia glauca , has been supported by human clinical trials demonstrating therapeutic effectiveness in patients with Generalized Anxiety Disorder . This product is presented for research applications only, including investigations into neuropharmacology, natural product chemistry, and novel mechanisms of action for anxiety. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O8 B1257531 Galphimine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

IUPAC Name

methyl (1S,2R,5S,10S,11S,14S,15S,21R,22R,23S)-10,22,23-trihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate

InChI

InChI=1S/C30H44O8/c1-17-9-10-25(3)11-13-27(5)22-21(33)23(34)28(18(2)31)16-38-20(32)8-7-19(28)26(22,4)12-14-29(27,24(35)37-6)30(25,36)15-17/h7-9,18-19,21-23,31,33-34,36H,10-16H2,1-6H3/t18-,19+,21+,22+,23+,25-,26+,27-,28-,29+,30+/m1/s1

InChI Key

HRMXSRHLUOTLBH-PJFLNFRUSA-N

Isomeric SMILES

CC1=CC[C@@]2(CC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5(COC(=O)C=C[C@H]5[C@@]4(CC[C@]3([C@@]2(C1)O)C(=O)OC)C)[C@@H](C)O)O)O)C)C

Canonical SMILES

CC1=CCC2(CCC3(C4C(C(C5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)O)O)C)C

Synonyms

galphimine A

Origin of Product

United States

Isolation and Natural Occurrence of Galphimine a

Extraction Methodologies from Galphimia glauca

The extraction of Galphimine A from the aerial parts of Galphimia glauca typically involves the use of various organic solvents. thieme-connect.comnih.gov A common procedure begins with the preparation of a methanolic extract from dried and powdered plant material. nih.gov This initial extract is then subjected to further fractionation using solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and dichloromethane. thieme-connect.com

Bioactivity-guided fractionation is often employed to isolate the active compounds. thieme-connect.com This process involves testing the different fractions for their biological effects to identify those with the highest concentration of the desired compounds. For instance, a galphimines-rich fraction can be obtained through open-column chromatography using a silica-gel normal phase and a gradient elution system, starting with a non-polar solvent mixture like hexane:ethyl acetate and gradually increasing the polarity. nih.gov Further purification of this fraction by High-Performance Liquid Chromatography (HPLC) allows for the isolation of pure this compound. nih.gov

Supercritical fluid extraction (SFE) with carbon dioxide has also been explored as an alternative extraction technique. mdpi.com This method offers the advantage of using a non-toxic and environmentally friendly solvent. The yield and composition of the extract, including the concentration of galphimines, can be influenced by parameters such as pressure, temperature, particle size, and CO2 flow rate. mdpi.comresearchgate.net

Quantitative Analysis of this compound in Plant Extracts

The quantification of this compound in plant extracts is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. mdpi.commdpi.com The method is validated for linearity, sensitivity, precision, and accuracy to ensure reliable results. mdpi.com

For instance, a validated HPLC method for this compound in plasma and brain tissue samples demonstrated linearity over a concentration range of 0.24 to 62.50 µg/mL in plasma and 0.78 to 12.5 µg/mL in brain tissue. mdpi.com The precision of the assay, indicated by the relative standard deviation (RSD), was less than 15% for both intra-day and inter-day measurements. mdpi.com The recovery of this compound from plasma was between 85% and 98%, and from brain tissue, it was between 94% and 97%. mdpi.com

The concentration of galphimines can vary significantly depending on the plant population and the extraction method used. For example, studies have reported Galphimine B concentrations ranging from 1.5 to 53 mg per gram of extract. mdpi.com

Table 1: HPLC Method Validation for this compound Quantification

Parameter Plasma Brain Tissue
Linearity Range 0.24 - 62.50 µg/mL 0.78 - 12.5 µg/mL
Intra-day Precision (%RSD) <15% <15%
Inter-day Precision (%RSD) <15% <15%
Recovery 85% - 98% 94% - 97%

Data sourced from a pharmacokinetic study of this compound. mdpi.com

Geographical and Environmental Factors Influencing Galphimine Production

The production of galphimines, including this compound, in Galphimia glauca is influenced by geographical and environmental factors. nih.gov Studies have shown that the chemical profiles of Galphimia glauca populations collected from different regions of Mexico can vary significantly. nih.gov These differences in metabolite production are likely related to variations in climate, soil conditions, and other environmental stressors. nih.govresearchgate.net

For example, a study comparing plant populations from Dr. Mora, Guanajuato, and Jalpan de Serra, Querétaro, found that the plants from Dr. Mora had a higher concentration of total galphimines, with a mean value of 6.58 mg/g of dry weight leaves. mdpi.com This suggests that specific environmental conditions in certain geographical locations may favor the biosynthesis and accumulation of these compounds. The production of secondary metabolites in plants is often a response to biotic or abiotic stress, and factors like jasmonic acid, a plant defense signal, have been shown to induce triterpene production in Galphimia glauca. mdpi.comsci-hub.se

Differentiation of Galphimine-Producing Plant Populations

The morphological similarities among different Galphimia species can make their identification challenging. nih.gov Therefore, a combination of chemical and molecular techniques is employed to differentiate between galphimine-producing and non-producing populations.

Chemotaxonomic profiling involves the analysis of the chemical constituents of a plant to aid in its classification. In the case of Galphimia glauca, thin-layer chromatography (TLC) and ¹H-NMR metabolic profiling are used to create chemical profiles of different plant populations. nih.gov These profiles can reveal distinct patterns of metabolites, including the presence or absence of galphimines. nih.gov

Studies have demonstrated that galphimines can serve as chemotaxonomic markers for identifying bioactive populations of G. glauca. nih.gov TLC analysis has shown that populations producing galphimines exhibit a unique chemical profile compared to non-producing populations. nih.gov This approach, which links the chemical composition to the biological activity of the plant, is a powerful tool for quality control and for selecting plants for medicinal use or breeding programs. nih.gov

DNA barcoding is a molecular technique used to identify plant species based on short, standardized DNA sequences. nih.gov In the study of Galphimia glauca, various DNA barcodes, including matK, rbcL, rpoC1, psbA-trnH, ITS1, and ITS2, have been employed to differentiate between populations. nih.gov

Molecular studies have revealed that what was once botanically classified as G. glauca may actually comprise several different species of the genus Galphimia. nih.govnih.gov For instance, an analysis of seven populations from different regions of Mexico suggested the presence of at least three distinct species. nih.gov The combination of DNA barcoding with chemical profiling provides a robust method for the accurate identification of Galphimia species and for distinguishing those that produce galphimines. nih.govnih.gov The ITS1 and ITS2 markers, as well as the combination of all tested DNA regions, have been found to be particularly effective in discriminating between the studied populations. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Amentoflavone
Amarisolide A
Amarissinin A
Asiatic acid
Asiaticoside
Benzo[g]isoquinoline-5,10-dione
Celaenodendrolide
Cholesterol
Corydine
Cycloartenol
Dicentrinone
Ellagic acid
Epi-oleanolic acid
Friedelin (B1674157)
Gallic acid
This compound
Galphimine B
Galphimine C
Galphimine D
Galphimine E
Galphimine F
Galphimine G
Galphimine H
Galphimine I
Galphimine J
Galphimine K
Galphimine L
Galphimidin
Glaucamine
1-hydroxybenzoisochromanquinone
3a-hydroxy-tirucalla-7,24Z-dien-26 oic acid
3β-hydroxy-friedelan-16-one
Jasmonic acid
Kaempferol
Lanosta-7,9(11),24EZ-triene-3α,23-diol
Liriodenine
Lorazepam
Madecassic acid
Madecassoside
Maytensifolin B
Methyl gallate
2-O,N-dimethyl-liriodendronine
3-oxo-tirucalla-7,24Z-dien-26 oic acid
Phaeanthine
Podocarpusflavone A
Podocarpusflavone B
Quercetin
Sertraline
Sitosterol 3-O-β-d-glucoside
Stigmasterol
Teotihuacanin
Tetragalloyl-quinic acid
23-hydroxy-5α-lanosta-7,9(11),24EZ-triene-3-one

Biosynthesis and Metabolic Pathways of Galphimine a

Proposed Biosynthetic Route of Galphimines

Although the full galphimine synthesis pathway has not been definitively elucidated, a biogenetic proposal suggests their production from the oxidation and decarboxylation of the taraxasteryl cation nih.gov. Further proposed steps involve oxidative cleavage and lactonization of friedelin (B1674157), leading to the nor-seco-friedelane backbone characteristic of galphimines . This process involves the opening of a ring and the cleavage of the C3-C4 bond, which results in the functional groups necessary for forming the seven-membered lactone found in galphimines researchgate.net.

Identification of Putative Candidate Genes in Galphimine Triterpenoid (B12794562) Synthesis

Recent research has focused on identifying the genes encoding enzymes involved in the galphimine synthesis pathway, particularly through comparative transcriptomic analyses nih.govnih.gov.

A comparative transcriptome analysis between galphimine-producing (GP) and non-galphimine-producing (NGP) populations of Galphimia spp. using RNA-Seq has been instrumental in identifying putative candidate genes nih.govnih.govresearchgate.net. This analysis revealed a total of 680 differentially expressed transcripts between the two populations nih.govnih.gov. In galphimine-producer plants, a larger number of highly expressed transcripts related to acyclic and polycyclic terpene synthesis were identified nih.govnih.gov.

Table 1: Differentially Expressed Transcripts in Galphimia spp. Populations

CategoryGalphimine-Producing (GP) PlantsNon-Galphimine-Producing (NGP) PlantsDifferential Expression
Total Annotated Genes59003600GP > NGP nih.gov
Differentially Expressed Transcripts--680 detected nih.govnih.gov
Transcripts related to Terpene SynthesisHigher number of highly expressedLower numberGP > NGP nih.govnih.gov
P450 family membersIdentified as candidate genesLower/AbsentGP > NGP nih.govnih.gov
Enzymes with Kinase ActivityIdentified as candidate genes-GP > NGP nih.govnih.gov

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes crucial for the structural diversification and functionalization of triterpene scaffolds in plants frontiersin.orgbeilstein-journals.org. In the context of galphimine synthesis, P450 enzymes are predicted to mediate oxidation and transfer of functional groups, given the polycyclic structure of galphimines nih.gov. Specifically, P450 enzymes are thought to mediate the C3–C4 bond cleavage, forming the nor-seco-friedelane backbone . Transcriptomic analysis showed that GP plants had a greater number of genes related to terpene synthesis, including members of the P450 family, compared to NGP plants nih.gov. Some studies suggest that GP plants exhibited 4–6-fold higher expression of P450 genes, correlating with triterpenoid oxidation and lactone formation .

Beyond P450 enzymes, enzymes with kinase activity, specifically 5'-AMP-activated protein kinases, have also been identified as putative candidate genes involved in the galphimine synthesis pathway nih.govnih.gov. These kinases are believed to modulate precursor availability in the biosynthetic pathway . In GP plants, genes encoding 5'-AMP-activated protein kinase showed higher levels of relative expression mdpi.com.

Enzymatic Steps and Precursor Analysis in Galphimine A Formation

The biosynthesis of triterpenes, including galphimines, begins with the acyclic 30-carbon precursor 2,3-oxidosqualene (B107256) nih.gov. This precursor is then cyclized by oxidosqualene cyclases (OSCs) to form various cyclic triterpene scaffolds frontiersin.org. These cyclic scaffolds subsequently undergo extensive structural modifications catalyzed by P450s, acetyltransferases (ATs), and UDP glycosyltransferases (UGTs), leading to oxidation, methylation, acetylation, malonylation, and glycosylation frontiersin.org. In the proposed pathway for galphimines, the intermediate friedelin undergoes oxidative cleavage and lactonization, mediated by P450 enzymes, to form the nor-secofriedelane backbone .

Biotechnological Approaches for Enhanced this compound Production

Biotechnological methods, particularly plant cell cultures, offer promising avenues for enhancing the production of secondary metabolites like galphimines researchgate.net. These approaches can increase the yield of compounds of interest, reduce production times and costs, and allow for constant and controlled production, which also aids in the protection of medicinal plants researchgate.net.

Studies on Galphimia glauca have explored the use of cell suspension cultures to produce galphimines, including Galphimine B, which shares a similar backbone with this compound researchgate.netnih.govderleme.gen.tr. Immobilization of G. glauca cell suspensions in Ca2+-alginate beads, followed by scale-up from shake-flasks to bioreactors (stirred and airlift), has been investigated researchgate.net. In shake-flask cultures, the yield of Galphimine B was similar in both immobilized and free cells researchgate.net. When comparing the use of immobilized beads in bioreactors, agitation resulted in higher yields, reaching 1381 μg/L of the compound researchgate.net. Supercritical CO₂ extraction is another method that avoids thermal degradation and solvent residues, achieving galphimine concentrations comparable to maceration .

Table 2: Biotechnological Methods for Galphimine Production

MethodKey Parameters/ConditionsYield/Concentration (Galphimine B)Advantages
Maceration (Ethanol:Water)323 K, 2 hours1.22–53 mg·g⁻¹ extract Traditional, effective for high concentration
Supercritical CO₂ Extraction33.75 MPa, 323.15 K10.4–29.1 mg·g⁻¹ extract Avoids thermal degradation, solvent residues
Cell Suspension CultureImmobilized in Ca2+-alginate beads, bioreactors7.39–7.83 mg/g DW (micropropagated plants) mdpi.com, 1381 μg/L (agitated bioreactor) researchgate.netEnhanced yields, controlled production researchgate.net

Chemical Synthesis and Derivatization of Galphimine a

Strategies for Total Synthesis of Galphimine A

Comprehensive strategies for the total synthesis of this compound are not extensively detailed in the readily available literature. The complexity of its unique nor-seco triterpenoid (B12794562) structure, featuring a specific arrangement of functional groups, presents significant challenges for de novo chemical synthesis. Instead, research efforts have largely focused on its isolation from natural plant sources, such as Galphimia glauca, and subsequent chemical modifications or semisynthesis from related compounds.

Semisynthesis of this compound from Related Galphimines

A significant approach to obtaining this compound involves its semisynthesis from other naturally occurring galphimines, particularly Galphimine E. This method is advantageous because Galphimine E is often found in higher concentrations within Galphimia glauca extracts compared to this compound, despite Galphimine E itself lacking anxiolytic activity nih.govchem960.com.

The chemical conversion of Galphimine E (G-E) to this compound (G-A) represents a key semisynthetic pathway. The primary structural difference between this compound and Galphimine E lies in the presence of an acetyl moiety at the C7 position of Galphimine E chem960.com. This transformation can be achieved through a simple chemical reaction, typically involving hydrolysis, which removes the acetyl group from Galphimine E to yield this compound nih.govchem960.com.

This conversion is highly efficient, with reported reaction yields reaching values above 85% chem960.com. The difference in retention times during chromatographic analysis (e.g., HPLC) between this compound (7.12 min) and Galphimine E (8.29 min) due to the acetyl group facilitates the monitoring of this transformation and the subsequent purification of high-purity this compound chem960.com.

Table 1: Conversion of Galphimine E to this compound

Starting CompoundProduct CompoundChemical TransformationKey Structural DifferenceReported Yield
Galphimine EThis compoundHydrolysisAcetyl moiety at C7>85% chem960.com

Optimization of Synthetic Protocols for Improved Yield and Purity

Optimization efforts for galphimine compounds primarily focus on their extraction from Galphimia glauca and subsequent purification. For instance, supercritical fluid extraction (SFE) using carbon dioxide has been explored to isolate galphimines, with optimization parameters including pressure, temperature, particle size, and flow rate. Studies have reported an optimal extraction yield of 2.22% for galphimines under specific conditions (323.15 K temperature, 33.75 MPa pressure, 326 μm particle size, and 3 L·min⁻¹ flow rate), with Galphimine B concentrations averaging 19.5 mg·g⁻¹ in the extract.

For the semisynthesis of this compound from Galphimine E, the reported yield of over 85% indicates a highly efficient conversion chem960.com. To further improve purity and yield in chemical synthesis, general methodological approaches such as Design of Experiments (DoE) can be employed. This involves systematically varying reaction parameters (e.g., solvent polarity, reaction time) and using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor intermediate and byproduct formation. Spectroscopic techniques (NMR, IR) and chromatographic analysis (HPLC) are routinely used to validate the purity of the final product.

Table 2: Optimized Extraction Parameters for Galphimines from Galphimia glauca (Supercritical Fluid Extraction)

ParameterOptimal ValueImpact on Yield/ConcentrationSource
Temperature323.15 KContributes to optimal yield
Pressure33.75 MPaAchieved maximum yield; higher pressures marginally reduced content
Particle Diameter326 μmIncreased surface area, improving mass transfer
Flow Rate3 L·min⁻¹Balanced extraction efficiency and solvent consumption
Overall Yield2.22% (extract)Maximum yield obtained under optimal SFE conditions
Galphimine B Conc.19.5 mg·g⁻¹ (extract)Average concentration in extract under optimal SFE conditions

Development of this compound Analogues and Derivatives for Research

The development of this compound analogues and derivatives is a critical area of research aimed at understanding the structural requirements for its biological activity and potentially improving its properties. Studies have explored various chemical modifications to the galphimine scaffold to investigate their impact on anxiolytic effects.

Derivatives obtained through processes such as acetylation, hydrogenation of the C-1/C-2 double bond, basic hydrolysis followed by hydrogenation of the C-1/C-2 double bond, and deacetylation of Galphimine E have been evaluated. Research findings indicate that the presence of free hydroxyl groups at positions C-4, C-6, and C-7, along with the presence of a double bond in the A-ring, are crucial determinants for the anxiolytic activity of these compounds. This structure-activity relationship (SAR) provides valuable insights for the rational design and synthesis of new analogues with potentially enhanced or modified pharmacological profiles.

Table 3: Key Structural Features and Their Impact on Anxiolytic Activity of Galphimines

Structural FeatureImpact on Anxiolytic ActivitySource
Free hydroxyl groups at C-4, C-6, C-7Essential for activity
Double bond in the A ringEssential for activity
Acetyl moiety at C7 (as in Galphimine E)Inactivity nih.govchem960.com
Hydrogenation of C-1/C-2 double bondLoss of activity

Pharmacological Activities and Mechanisms of Action of Galphimine a Preclinical Investigations

Anxiolytic Activity of Galphimine A in Animal Models

This compound (G-A) has demonstrated significant anxiolytic effects in preclinical studies, particularly in animal models designed to evaluate anxiety-like behaviors.

Oral administration of this compound to ICR male mice induced a notable anxiolytic effect in the Elevated Plus Maze (EPM) test chem960.comnih.gov. This effect was dose-dependent, leading to a significant increase in both the percentage of entries into open arms (EOA%) and the percentage of time spent on open arms (TOA%) when compared to control groups nih.gov. For instance, doses ranging from 1.0 mg/kg to 45 mg/kg showed a dose-dependent increase in these parameters, with EOA and TOA values rising from 36.48% and 38.25% at 1.0 mg/kg to 60.09% and 63.55% at 45 mg/kg, respectively nih.gov.

Conversely, this compound did not alter the spontaneous motor activity of mice in the Open Field Test (OFT), indicating that its anxiolytic effects are not accompanied by sedation, a characteristic often associated with conventional anxiolytics like diazepam chem960.comnih.gov. In interaction studies, this compound (30 mg/kg, p.o.) was found to inhibit the anxiogenic effect induced by picrotoxin (B1677862) (PTX, 2 mg/kg, i.p.) in the EPM, but it did not counteract the effects of bicuculline (B1666979) (BCC, 5 mg/kg, i.p.) or pentylenetetrazole (PTZ, 10 mg/kg, i.p.) chem960.comnih.gov.

Electrophysiological investigations involving in vivo extracellular recordings in the basolateral amygdala (BLA) revealed that this compound induced a dose-dependent increase in the firing rate of BLA neurons, a distinct response compared to diazepam, which typically decreases firing rates chem960.com. This suggests that this compound does not directly interact with the GABAergic system but rather modulates the effects produced by substances like picrotoxin, bicuculline, and phaclofen, implying a different mechanism of action chem960.com. Earlier pharmacological tests in vivo also demonstrated an anxiolytic effect of this compound at a dose of 15 mg/kg administered intraperitoneally nih.gov.

Table 1: Anxiolytic Effects of this compound in Elevated Plus Maze (EPM) in ICR Male Mice

Dose of this compound (mg/kg, p.o.)Percentage of Entries on Open Arms (EOA%)Percentage of Time on Open Arms (TOA%)
1.036.4838.25
4560.0963.55
ControlNot specified, but significantly lowerNot specified, but significantly lower

Among the nor-secotriterpenes isolated from Galphimia glauca, this compound and Galphimine B are recognized for their prominent anxiolytic effects chem960.comnih.gov. While Galphimine E is present in higher concentrations in the plant, it has been shown to be inactive in anxiety tests nih.gov. Interestingly, inactive Galphimine E can be chemically transformed into active this compound, providing a method to obtain larger quantities of the anxiolytic compound nih.gov. Comparative studies indicate that the anxiolytic action of this compound is less potent than that of Galphimine B. Structure-activity relationship analyses suggest that the anxiolytic activity of these compounds is primarily determined by the presence of free hydroxyl groups at the C-4, C-6, and C-7 positions, as well as a double bond in the A ring.

Anti-inflammatory Properties of this compound

Galphimia glauca has a long history of traditional use for inflammatory conditions, and modern research has begun to identify the specific compounds responsible for these effects.

Studies have investigated the anti-inflammatory properties of Galphimia glauca extracts in various in vivo models. A methanolic extract of the plant was shown to reduce inflammation in mouse ears induced by tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA). The TPA-induced mouse ear inflammation model has been a consistent method for evaluating the anti-inflammatory activity of these extracts. While some research suggests that the anti-inflammatory activity observed in different plant populations might not be directly linked to galphimines, necessitating further studies to pinpoint the active constituents, other investigations have specifically identified this compound as a key active principle.

Antioxidant Activity of this compound

Beyond its anxiolytic and anti-inflammatory effects, this compound has also been recognized for its potential antioxidant activity. The family of nor-secotriterpenes, known as Galphimines A-I, isolated from G. glauca, collectively contributes to the plant's diverse medicinal properties, including its antioxidant capacity. These antioxidant properties are attributed to their ability to inhibit oxidative processes and reduce the production of free radicals within biological systems. While Galphimia glauca extracts contain other potent antioxidant compounds such as flavonoids (e.g., quercetin) and gallic acid, this compound itself is noted for its contribution to this crucial biological activity.

Antiproliferative and Proapoptotic Effects of this compound

Investigations into this compound have revealed its potential for antiproliferative and proapoptotic effects, indicating its relevance in the context of cancer research. biorxiv.orgontosight.ai

In vitro Cell Line Studies

Studies involving extracts of Galphimia glauca, which contain galphimines including this compound, have shown specific inhibitory effects on the growth of colon cancer cell lines. These extracts exhibited an effective dose (ED50) lower than 2 µg/ml against colon cancer cells. nih.gov However, the same extracts did not demonstrate cytotoxic effects on KB, UISO, and OVCAR-5 transformed cell lines. nih.gov

Table 1: Antiproliferative Activity of Galphimia glauca Extracts (containing this compound) on Cancer Cell Lines

Cell Line TypeEffect on Cell GrowthED50 (µg/ml)
Colon Cancer CellsInhibited< 2
KB CellsNo CytotoxicityN/A
UISO CellsNo CytotoxicityN/A
OVCAR-5 CellsNo CytotoxicityN/A

Mechanistic Insights into Anti-Cancer Potential

The antiproliferative effects attributed to galphimines, including this compound, involve the suppression of cell growth, particularly in cancer cells, through pathways such as JAK and STAT. biorxiv.org Furthermore, their proapoptotic effects are linked to the induction of programmed cell death. biorxiv.org Network analysis of galphimines (A-I) has identified key protein targets, including MTOR, MAPK3, and JUN, which are known to play roles in apoptosis and cell survival. biorxiv.orgcolab.ws Other proteins like SRC, PRKCA, and HSP90AB1 have also been highlighted as central to pathways involved in cell growth and immune regulation, suggesting that the therapeutic properties of galphimines may arise from coordinated activity across multiple pathways. biorxiv.orgcolab.ws The biological activities of these compounds are closely linked to their chemical structure and their participation in various metabolic and cell signaling pathways. nih.gov

Neuropharmacological Modulation by this compound

This compound, as part of the galphimine family, exhibits neuropharmacological modulatory effects, particularly concerning dopaminergic and serotonergic systems. researchgate.netresearchgate.netresearchgate.net

Interaction with Dopaminergic Systems in the Ventral Tegmental Area

Galphimines, including this compound, have been observed to act on the dopaminergic system. researchgate.netresearchgate.net While much of the detailed mechanistic understanding in this area stems from studies on Galphimine B, which selectively inhibits dopaminergic neurons in the Ventral Tegmental Area (VTA) through a non-GABAergic mechanism, the broader class of galphimines is implicated. nih.govresearchgate.netresearchgate.netresearchgate.netscialert.netthieme-connect.comnih.govscielo.brmdpi.comevitachem.comnih.gov this compound itself has demonstrated an anxiolytic effect in mice without inducing sedation. researchgate.netresearchgate.netscialert.net Additionally, this compound, along with Galphimine B and Galphimine E, has been shown to modify the behavioral profile induced by ketamine in mice and to strengthen the activity of haloperidol, an antipsychotic that targets dopaminergic receptors. researchgate.net Studies have also aimed to understand if this compound, which possesses anxiolytic properties, can reach the central nervous system (CNS) and engage its pharmacological targets. mdpi.com

Modulation of Serotonergic Transmission (e.g., 5-HT1A Receptors)

Galphimines, as a group, are known to interact with the serotonergic system. researchgate.netresearchgate.netresearchgate.netscielo.brmdpi.com Specifically, Galphimine B has been shown to modulate serotonergic transmission in the dorsal hippocampus and to allosterically modulate the induced response of 5-HT1A receptors. researchgate.netresearchgate.netscialert.netscielo.brevitachem.comnih.govnih.govsci-hub.se This suggests that the mechanism of action of these compounds, including this compound as a member of the family, can involve a complex series of actions on various neurotransmitter systems related to anxiety and other central nervous system functions. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Galphimine a

Identification of Key Structural Motifs for Biological Activity

Research into the galphimine series has identified several key structural motifs essential for their biological activity. Among the naturally occurring galphimines, Galphimine A and Galphimine B have been identified as the most potent anxiolytic compounds mdpi.comnih.gov. A crucial determining factor for the anxiolytic activity of these compounds is the presence of free hydroxyl groups at positions C-4, C-6, and C-7 nih.gov. Additionally, the presence of a double bond in ring A is also considered vital for this activity nih.gov.

Conversely, certain structural variations can abolish or significantly reduce activity. For instance, Galphimine E, which is structurally similar to this compound but differs at the C7 position by possessing an acetyl moiety, has been shown to be inactive mdpi.comnih.gov. The ability to chemically transform inactive Galphimine E into active this compound further underscores the critical role of the C7 functional group in modulating activity mdpi.com.

Role of Specific Functional Groups (e.g., Oxygenated Functions, Hydroxyls, Acetate (B1210297) Moiety)

The specific functional groups within the this compound scaffold play distinct roles in its biological profile:

Hydroxyl Groups : The free hydroxyl groups at C-4, C-6, and C-7 are consistently highlighted as indispensable for the anxiolytic effects nih.gov. These hydroxyls are likely involved in critical interactions with the biological receptor.

Oxygenated Functions : Beyond anxiolytic activity, an oxygenated functional group at the C-6 position has been identified as absolutely necessary for the anti-inflammatory effect observed in galphimines, including this compound researchgate.net.

Correlation between Structural Modifications and Pharmacological Efficacy

The correlation between structural modifications and pharmacological efficacy in galphimines is well-documented, particularly for their anxiolytic properties:

Hydroxyl Groups and Double Bond : The anxiolytic activity is strongly correlated with the presence of free hydroxyl groups at C-4, C-6, and C-7, and the integrity of the double bond in ring A nih.gov. Any modification that removes these free hydroxyls or saturates the double bond tends to diminish or abolish activity.

Acetylation : Acetylation at critical positions, such as C7, can lead to a complete loss of anxiolytic activity, as observed with Galphimine E mdpi.comnih.gov. This highlights the necessity of free hydroxyls for receptor interaction. While this compound is active, the comparative potency suggests that if it carries an acetate at C7 (as implied by some studies in comparison to Galphimine B), this acetylation might reduce its efficacy compared to a non-acetylated counterpart like Galphimine B nih.gov.

The following table summarizes the key structural features and their observed impact on the anxiolytic activity of this compound and related compounds:

CompoundKey Structural FeaturesAnxiolytic ActivityReference
Galphimine B Free hydroxyls at C-4, C-6, C-7; Double bond in Ring A; No acetate at C7Most Potent nih.gov
This compound Free hydroxyls at C-4, C-6, C-7; Double bond in Ring A; (Likely free OH at C7, or less impactful acetate than E)Active mdpi.comnih.gov
Galphimine E Acetyl moiety at C7; Double bond in Ring AInactive mdpi.comnih.gov
Derivatives with acetylated C4, C6, or C7 Acetylation of key hydroxylsInactive/Reduced nih.govnih.gov
Derivatives with hydrogenated C1-C2 double bond Saturated C1-C2 bondInactive nih.gov

This table illustrates that the specific arrangement and chemical nature of functional groups, particularly the free hydroxyls and the unsaturation in ring A, are paramount for the pharmacological efficacy of galphimines.

Pharmacokinetic Investigations of Galphimine a Preclinical

Absorption and Distribution Studies in Animal Models (e.g., Mice)

Preclinical pharmacokinetic studies of Galphimine A have demonstrated its rapid absorption following oral administration in ICR mice. In a study where a single 200 mg/kg dose of G-A was administered orally, the compound was detectable in plasma as early as 5 minutes post-administration, reaching an initial concentration of 2.47 µg/mL. nih.govbidd.groupebi.ac.ukchem960.com

The absorption and distribution characteristics were further quantified through the determination of key pharmacokinetic parameters. The maximum plasma concentration (Cmax) values were reported as 3.33 and 3.42 µg/mL, depending on the pharmacokinetic model (one- or two-compartment) applied to the concentration-time curves. nih.govbidd.groupebi.ac.ukchem960.com The area under the plasma concentration-time curve from 0 to 1440 minutes (AUC0→1440min) was determined to be 1951.58 and 1824.95 µg/mL·min, respectively, indicating significant systemic exposure. nih.govbidd.groupebi.ac.ukchem960.com

The presence of G-A was monitored in both plasma and brain tissue over a 24-hour period, demonstrating its distribution to the target organ. nih.govbidd.groupebi.ac.ukchem960.com

Blood-Brain Barrier Permeation of this compound

A critical aspect of this compound's pharmacological profile, given its anxiolytic effects, is its ability to cross the blood-brain barrier (BBB). Preclinical studies in ICR mice have confirmed that G-A successfully permeates the BBB. nih.govbidd.groupebi.ac.ukchem960.com The compound was detected in brain tissue, reaching a maximum concentration (Cmax) of 2.74 µg/mL. nih.govbidd.groupebi.ac.ukchem960.com The time to reach this maximum concentration in the brain (Tmax) was approximately 81.6 minutes. nih.govbidd.groupebi.ac.ukchem960.com The presence of G-A in brain tissue validates its capacity to access the CNS, which is essential for its observed anxiolytic activity. nih.govbidd.groupebi.ac.ukchem960.com

Concentration-Time Profiles in Plasma and Brain Tissue

Following a single oral administration of 200 mg/kg of this compound to ICR mice, the concentration of the compound in both plasma and brain tissue was monitored over a 24-hour period. The data revealed distinct concentration-time profiles for each compartment.

Plasma Concentration-Time Profile: this compound was rapidly absorbed, appearing in plasma within 5 minutes and reaching an initial concentration of 2.47 µg/mL. nih.govbidd.groupebi.ac.ukchem960.com The plasma concentration peaked at Cmax values of 3.33 and 3.42 µg/mL. nih.govbidd.groupebi.ac.ukchem960.com Subsequently, the plasma concentration gradually declined, remaining detectable for the entire 24-hour monitoring period, with a concentration of 0.31 µg/mL at 1440 minutes (24 hours). ebi.ac.uk

Brain Tissue Concentration-Time Profile: In brain tissue, this compound reached a Cmax of 2.74 µg/mL at a Tmax of 81.6 minutes. nih.govbidd.groupebi.ac.ukchem960.com Similar to plasma, the concentration in brain tissue gradually decreased over time, with a detectable concentration of 0.32 µg/mL at 24 hours. nih.govbidd.groupebi.ac.ukchem960.com The sustained presence of G-A in brain tissue for 24 hours underscores its distribution and retention in the target organ. nih.govbidd.groupebi.ac.ukchem960.com

The following table summarizes the concentration variations of this compound in ICR mouse plasma and brain over 24 hours after a single oral administration of 200 mg/kg. ebi.ac.uk

Table 1: this compound Concentration in Plasma and Brain Tissue of ICR Mice (Mean ± S.E.M., n=8)

Time (min)Plasma (µg/mL)Brain (µg/mL)
52.47 ± 0.430.00
102.57 ± 0.520.88 ± 0.33
152.79 ± 0.791.48 ± 0.58
303.70 ± 0.703.44 ± 0.50
603.44 ± 0.353.01 ± 0.59
1202.95 ± 0.432.50 ± 0.58
2402.33 ± 0.422.18 ± 0.48
4801.44 ± 0.371.78 ± 0.37
7200.96 ± 0.210.55 ± 0.18
14400.31 ± 0.020.32 ± 0.14

The main pharmacokinetic parameters derived from these concentration-time curves are presented below. ebi.ac.uk

Table 2: Pharmacokinetic Parameters of this compound in Plasma of ICR Mice (n=8)

ParameterOne-Compartment Model ValueTwo-Compartment Model ValueUnit
Cmax3.333.42µg/mL
AUC0→1440min1951.581824.95µg/mL·min
MRT630.40620.45min

Table 3: Pharmacokinetic Parameters of this compound in Brain Tissue of ICR Mice (n=8)

ParameterValueUnit
Cmax2.74µg/mL
Tmax81.59min
AUC0→∞3519.23µg/mL·min
AUC0→1440min1912.49µg/mL·min
MRT1218.86min

Metabolic Fate of this compound (Excluding Human Metabolism)

Information regarding the detailed metabolic fate of this compound in animal models, specifically the identification of its metabolites and metabolic pathways, was not explicitly provided in the available preclinical pharmacokinetic studies. While it is noted that Galphimine E, an inactive galphimine, can be chemically transformed into this compound, the in-vivo biotransformation and subsequent metabolic breakdown products of this compound in animals were not described. nih.govbidd.groupebi.ac.ukchem960.com

Bioanalytical Method Validation for this compound Quantification in Biological Samples

The accurate quantification of this compound in biological samples, such as plasma and brain tissue, is fundamental for reliable pharmacokinetic studies. The methods employed for this purpose were rigorously validated prior to the pharmacokinetic investigations. nih.govbidd.groupebi.ac.ukchem960.com High-Performance Liquid Chromatography (HPLC) was utilized for the determination of G-A concentrations. chem960.com

The validation criteria included:

Linearity and Sensitivity: The method demonstrated linearity over a concentration range of 0.24 to 62.50 µg/mL for plasma samples and 0.78 to 12.5 µg/mL for brain samples. bidd.groupchem960.com The correlation coefficients (r) were 0.9995 for plasma (regression equation: y = 15,285x + 2,065) and 0.9993 for brain tissue (regression equation: y = 20,285x + 917), indicating excellent linearity (r > 0.999). bidd.groupchem960.com

Limit of Quantitation (LOQ): The LOQ was established at 0.12 µg/mL for plasma and 0.09 µg/mL for brain tissue, with a precision (RSD) of less than 20%. bidd.group

Precision and Accuracy: The precision for freeze/thaw cycles ranged from 3.5% to 10.1% for plasma and 5.0% to 9.6% for brain tissue, with accuracy ranging from -1.00% to 0.25% for plasma and 3.6% to 9.6% for brain tissue. chem960.com Autosampler stability showed precision from 6.0% to 10.9% for plasma and 4.3% to 12.6% for brain tissue, and accuracy from -1.75% to 10.00% for plasma and 91.24% to 96.67% for brain tissue. chem960.com Long-term stability samples exhibited precision ranging from 7.2% to 8.8% for plasma and 9.4% to 13.9% for brain tissue, with accuracy ranging from -5.7% to 6.50% for plasma and -10.0% to 4.30% for brain tissue. chem960.com These results confirm the stability of G-A in biological matrices under various handling and storage conditions. chem960.com

The validated bioanalytical method ensured the reliability and accuracy of the concentration data used to characterize the pharmacokinetic profile of this compound in preclinical studies. nih.govbidd.groupebi.ac.ukchem960.com

Advanced Analytical and Spectroscopic Characterization of Galphimine a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of complex organic molecules like Galphimine A. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY) experiments provides unambiguous evidence of the molecular skeleton, connectivity, and stereochemistry.

The ¹H-NMR spectrum of this compound reveals characteristic signals that are indicative of its nor-secofriedelane core. Notably, the presence of an α,β-unsaturated ketone system is confirmed by signals for vinylic protons. Research on the galphimine series shows these typically appear in the regions of δ 6.0-6.7 ppm. researchgate.net The spectrum also contains a complex series of overlapping signals in the upfield region (δ 0.7-2.5 ppm), corresponding to the numerous methyl, methylene (B1212753), and methine protons of the rigid polycyclic structure.

The ¹³C-NMR spectrum complements the proton data by providing the chemical shift for each carbon atom in the molecule. Key resonances include those for the carbonyl carbon (typically δ > 200 ppm), olefinic carbons of the enone system, and a multitude of sp³-hybridized carbons corresponding to the triterpenoid (B12794562) framework.

To establish the connectivity between protons, particularly within the complex aliphatic regions, Correlation Spectroscopy (COSY) is employed. A ¹H-¹H COSY experiment generates a 2D map where off-diagonal cross-peaks connect protons that are spin-spin coupled, typically through two or three bonds. rsc.org This allows for the tracing of proton networks within the molecule, helping to piece together the individual spin systems of the fused rings. For instance, a cross-peak between a methine proton and an adjacent methylene group confirms their direct connectivity.

Table 1: Illustrative ¹H and ¹³C NMR Data for the this compound Core Structure Note: The following data are representative of the nor-secofriedelane class and are for illustrative purposes. Precise assignments for this compound require detailed 2D NMR analysis.

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)¹H-¹H COSY Correlations
1~150-160~6.5-6.7 (d)H-2
2~125-135~6.0-6.2 (d)H-1
3~200-210--
4~55-65-H-5, H-23
5~40-50(m)H-4, H-6
............
23 (CH₃)~5-15~0.8 (s)H-4
24 (CH₃)~15-25~0.9 (s)-
25 (CH₃)~15-25~1.0 (s)-
26 (CH₃)~15-25~0.9 (s)-
27 (CH₃)~15-25~1.1 (s)-
28 (CH₃)~25-35~1.2 (s)-
29 (CH₃)~30-40~0.9 (s)-
30 (CH₃)~30-40~1.0 (s)-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound isolates and for quantifying their concentration in plant extracts or final products. Due to the presence of multiple, structurally similar galphimines in the source plant, a robust HPLC method is critical for separation.

A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. researchgate.net Under specific conditions—such as a Cromolith® Performance RP-18e column with an acetonitrile:water (35:65) mobile phase at a flow rate of 1 mL/min—this compound has been shown to have a characteristic retention time (RT) of approximately 7.12 minutes. researchgate.net This allows it to be resolved from other related compounds, such as its precursor Galphimine E, which elutes at a later RT of 8.29 minutes under the same conditions. researchgate.net

For purity assessment, a sample of isolated this compound is injected, and the resulting chromatogram is analyzed. The purity is often determined by the area percentage of the main peak relative to the total area of all detected peaks. Quantification is achieved by creating a calibration curve from injections of known concentrations of a purified this compound standard and then using this curve to determine the concentration in an unknown sample based on its peak area.

Table 2: HPLC Parameters for this compound Analysis

ParameterValue
Column Cromolith® Performance RP-18e (100 mm x 4.6 mm)
Mobile Phase Acetonitrile:Water (35:65, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV (Wavelength dependent on chromophore)
Retention Time (RT) of this compound ~7.12 min
Retention Time (RT) of Galphimine E ~8.29 min

Mass Spectrometry (HRMS) for Trace Impurity Detection

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a highly sensitive and specific technique used to detect and identify trace impurities in a this compound sample. researchgate.net Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a given ion. nih.gov

This capability is crucial for identifying unknown trace components that may be present, such as synthetic byproducts, degradation products, or co-eluting natural analogues. researchgate.net By comparing the experimentally measured accurate mass of an impurity with theoretical masses of potential structures, its molecular formula can be confidently proposed. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the impurity ion is fragmented to produce a characteristic pattern that aids in its identification.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing unequivocal proof of its relative and absolute stereochemistry and its solid-state conformation. The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

While a specific crystal structure for this compound is not widely reported, the structure of the closely related analogue, Galphimine B, has been successfully elucidated by this method. Given the shared biosynthetic pathway and structural core, the stereochemical information obtained from Galphimine B can be reliably extrapolated to determine the absolute configuration of the multiple stereocenters in this compound. This technique definitively establishes the spatial arrangement of atoms, the fusion of the rings, and the orientation of all substituents, which is information that can be difficult to ascertain from spectroscopic methods alone.

UV-Vis Spectroscopy for Stability Studies

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for conducting stability studies on this compound. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. fiveable.me this compound possesses an α,β-unsaturated ketone chromophore, which gives rise to characteristic absorption bands. fiveable.me Conjugated enone systems typically exhibit a strong π→π* transition at shorter wavelengths and a weaker, but distinct, n→π* transition at longer wavelengths. researchgate.net

Stability studies involve subjecting solutions of this compound to various stress conditions, such as elevated temperature, different pH levels, and exposure to light, over a period of time. The UV-Vis spectrum is recorded at regular intervals. Degradation of the molecule, particularly any alteration to the conjugated chromophore system, will result in a change in the absorption spectrum, most commonly a decrease in the absorbance intensity at the characteristic maximum wavelength (λmax). fiveable.me By monitoring this change, the rate of degradation under different conditions can be determined, providing crucial information for formulation and storage.

Computational and in Silico Approaches in Galphimine a Research

Molecular Docking Simulations for Target Identification and Ligand-Receptor Interactions

Molecular docking simulations are a cornerstone of structure-based drug design, enabling the prediction of the preferred orientation of a ligand when bound to a protein target and estimating the binding affinity. For Galphimine A, docking analyses have provided crucial insights into its potential anti-inflammatory mechanism.

Studies have performed docking analysis of this compound (often referred to as '1') and Galphimine E (referred to as '2' or '3'), two nor-seco-triterpenes from Galphimia glauca, at the active site of inducible Nitric Oxide Synthase (iNOS). The results indicated that their anti-inflammatory action is associated with iNOS inhibition. Intriguingly, these in silico analyses suggested that the absence of water molecules in the iNOS active site could better modulate the ligand-protein interaction, potentially by reducing energy expenditure from mediating hydrogen bonds nih.govnih.govabcam.com.

Furthermore, a conformational study involving this compound and Galphimine B, which differ primarily by an acetate (B1210297) moiety on ring B of this compound, elucidated aspects of their ligand-receptor interactions. This study suggested that the acetate group on this compound might sterically hinder the interaction of hydroxyl groups at positions OH4 and OH7 with a biological receptor, thereby influencing its activity. This highlights the critical role of specific hydroxyls in the biological activity of the molecule nih.gov. Such detailed insights from docking and conformational studies are vital for understanding the precise molecular recognition events underlying this compound's effects.

Network Pharmacognosy for Unraveling Multi-Target Potential

Network pharmacognosy, an approach that integrates network science with the pharmacology of natural products, has been extensively applied to Galphimia glauca and its bioactive compounds, including this compound. This methodology allows for a comprehensive understanding of how multiple compounds within a medicinal plant interact with various molecular targets and pathways, thereby revealing their multi-target therapeutic potential.

A significant network pharmacognosy study analyzed the interactions of the galphimines (A-I) from G. glauca with human protein targets. Using SwissTargetPrediction, 214 unique protein targets were identified across the galphimine series. A notable finding was the presence of a core-periphery structure in the bipartite network, where 41 targets were shared among all compounds, suggesting common biological mechanisms influenced by these compounds nih.govnih.govnih.govnih.govnih.govwikipedia.org.

Further interaction analysis employing STRING-DB generated a dense protein-protein interaction (PPI) network comprising 1,386 connections. Centrality analysis within this network highlighted key proteins such as SRC, MTOR, and MAPK3 as central nodes. These proteins are implicated in crucial pathways related to cell growth, proliferation, and immune regulation, suggesting their pivotal role in mediating G. glauca's pharmacological effects nih.govnih.govnih.govnih.govnih.govwikipedia.org.

Community detection using the Walktrap algorithm further segmented this complex network into functionally relevant modules. These modules were linked to critical biological processes such as cell survival, immune response, and inflammation, which aligns with the historically attributed therapeutic effects of G. glauca. This multi-target perspective underscores the plant's broad therapeutic potential and emphasizes the value of network-based approaches in deciphering the complexities of traditional medicine nih.govnih.govnih.govnih.govnih.govwikipedia.org.

Table 1: Key Protein Targets and Network Properties Identified by Network Pharmacognosy

Protein TargetRole in Pathways (Examples)Network Centrality
SRCCell growth, proliferation, immune regulation nih.govnih.govnih.govnih.govnih.govwikipedia.orgKey node nih.govnih.govnih.govnih.govnih.govwikipedia.org
MTORCell growth, proliferation, immune regulation nih.govnih.govnih.govnih.govnih.govwikipedia.orgKey node nih.govnih.govnih.govnih.govnih.govwikipedia.org
MAPK3Cell growth, proliferation, immune regulation nih.govnih.govnih.govnih.govnih.govwikipedia.orgKey node nih.govnih.govnih.govnih.govnih.govwikipedia.org

Table 2: Network Analysis Summary for Galphimines from Galphimia glauca

MetricValueDescription
Unique Protein Targets214Identified across all galphimines using SwissTargetPrediction nih.govnih.govnih.govnih.govnih.govwikipedia.org
Shared Targets (among all galphimines)41Indicating common pathways or mechanisms nih.govnih.govnih.govnih.govnih.govwikipedia.org
Protein-Protein Interactions (STRING-DB)1,386Connections in the dense interaction network nih.govnih.govnih.govnih.govnih.govwikipedia.org
Functional Modules (Walktrap algorithm)Linked to cell survival, immune response, inflammation nih.govnih.govnih.govnih.govnih.govwikipedia.orgReflecting therapeutic effects nih.govnih.govnih.govnih.govnih.govwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activities. For this compound, QSAR-related analyses have provided insights into the structural features critical for its observed pharmacological effects.

Regarding its anti-inflammatory properties, analysis of structure-activity relationships for this compound and Galphimine E demonstrated that the presence of an oxygenated function at the C6 position is absolutely necessary for activity nih.govcdutcm.edu.cn. This highlights a specific chemical group crucial for the compound's efficacy.

Further insights into the structure-activity relationship come from conformational studies comparing this compound and Galphimine B. The presence of an acetate group at the C7 position in this compound (compared to Galphimine B) was found to be responsible for a loss of activity. Mechanical molecular calculations suggested that this acetate group likely prevents the hydroxyls at positions OH4 and OH7 from effectively interacting with the biological receptor, whether in a hydrogen-bonded or free form. This indicates the significant role these hydroxyls play in the biological activity of the molecule nih.gov.

While comprehensive QSAR models with detailed statistical parameters specifically for this compound are not extensively detailed in the provided sources, these findings represent crucial QSAR principles, directly linking specific structural elements (C6 oxygenation, C7 acetate, OH4/OH7 hydroxyls) to the biological activity of this compound.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and interactions at an atomic level. Although explicitly named "Molecular Dynamics" simulations for this compound are not detailed in the provided search results, "mechanical molecular calculations" have been employed to investigate its conformational behavior.

The study also identified the coexistence of an unbound hydrogen conformation in solution for both Galphimines A and B. Importantly, the presence of the acetate group on this compound was found not to distort rings B and A, nor did it disrupt the formation of the intramolecular hydrogen bond observed in Galphimine B. This suggests that while the acetate group impacts biological activity (as discussed in QSAR), it does so without significantly altering the core conformational landscape or the internal hydrogen bonding network of the molecule nih.gov. These computational insights into the conformational preferences are vital for understanding how this compound presents itself for interaction with biological targets.

In Silico Analysis for Active Principle Prediction and Optimization

In silico analysis encompasses a broad range of computational methods used to predict, analyze, and optimize molecular properties and biological activities. In the context of this compound, these approaches have been instrumental in identifying active principles and laying groundwork for potential optimization strategies.

One notable application involves metabolic profiling using 1H-NMR spectroscopy combined with multivariate data analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA). This approach was successfully applied to crude extracts of Galphimia glauca to differentiate their chemical profiles based on the presence of galphimines. The results demonstrated a strong correlation between the metabolic profiles (specifically the presence of galphimines) and the observed anxiolytic and sedative effects in animal models. This confirmed the utility of metabolic profiling for in silico analysis in identifying active principles within complex natural product mixtures mrc.ac.ukmrc.ac.ukresearchgate.netnih.gov.

While direct in silico optimization studies specifically for this compound are not detailed, the broader field of in silico drug discovery offers various strategies applicable to natural products. These include virtual screening to identify compounds with desired properties or binding affinities, fragment-based drug discovery for lead optimization, and the use of bioinformatics tools to analyze target structures, predict binding sites, generate candidate molecules, and refine their binding characteristics nih.govnih.govwikipedia.orgebi.ac.uksemanticscholar.orgresearchgate.net. Such methodologies provide a framework for future research aimed at predicting novel active principles related to this compound or optimizing its existing structure for enhanced therapeutic efficacy.

Future Directions and Research Perspectives

Elucidation of Complete Biosynthetic Pathway

Despite the identification of galphimines as active components from Galphimia glauca, the complete biosynthetic pathway for these triterpenoids, including Galphimine A, remains largely unelucidated. mdpi.com Understanding this pathway is crucial for optimizing production and potentially engineering new derivatives. Recent advancements in comparative transcriptome analysis, particularly between galphimine-producing and non-producing populations of Galphimia spp., have begun to shed light on this complex process. mdpi.com

Studies utilizing RNA-Seq technology have identified differentially expressed transcripts, with a higher number of highly expressed transcripts related to acyclic and polycyclic terpene synthesis found in galphimine-producer plants. mdpi.com Putative candidate genes encoding enzymes involved in the galphimine synthesis pathway include members of the P450 family and enzymes with kinase activity. mdpi.com Further research should focus on:

Functional characterization of identified candidate genes: Validating the enzymatic roles of P450s and kinases in specific steps of the this compound pathway.

Identification of precursor molecules and intermediates: Tracing the metabolic flow from primary metabolism to the final this compound structure.

Reconstitution of the pathway in heterologous systems: Expressing the identified genes in model organisms to confirm their roles and enable scalable production of pathway intermediates or the final compound.

Development of Novel this compound Analogues with Enhanced Specificity

Research into the structure-activity relationships (SAR) of galphimines has provided initial insights into the structural features critical for their biological activity. For instance, the presence of an oxygenated function at C6 and a double bond in the A ring has been identified as absolutely necessary for the anti-inflammatory and anxiolytic activity of certain galphimines, including this compound. mdpi.com This foundational knowledge paves the way for the rational design and synthesis of novel this compound analogues.

Future research should aim to:

Systematic SAR studies: Conduct comprehensive chemical modifications on the this compound scaffold to identify key pharmacophores responsible for specific biological effects and to improve potency and selectivity.

Computational drug design: Utilize molecular docking, quantitative structure-activity relationship (QSAR) modeling, and in silico screening to predict and design analogues with improved binding affinities to specific targets.

Synthesis and biological evaluation: Synthesize promising analogues and rigorously test their efficacy and specificity in relevant in vitro and in vivo models. The goal is to develop compounds with enhanced therapeutic profiles and reduced off-target effects.

Further Mechanistic Studies at the Molecular and Cellular Levels

While this compound has demonstrated anxiolytic-like and anti-inflammatory properties, its precise molecular and cellular mechanisms of action are still being actively investigated. nih.govmdpi.com Current understanding suggests that galphimines, including this compound, may act as inhibitors of dopaminergic activity and interact with the serotonergic system, contributing to their anxiolytic effects. Furthermore, this compound has been shown to cross the blood-brain barrier in mice, confirming its ability to reach central nervous system targets.

Future studies should delve deeper into:

Identification of direct molecular targets: Employ advanced proteomic techniques (e.g., affinity chromatography coupled with mass spectrometry) to identify specific protein targets that directly interact with this compound.

Elucidation of downstream signaling pathways: Investigate the cellular signaling cascades activated or inhibited by this compound binding to its targets, potentially using phosphoproteomics or transcriptomics.

Cellular effects and phenotypic responses: Analyze the impact of this compound on various cellular processes, such as cell proliferation, apoptosis, inflammation, and neurotransmitter release, in relevant cell lines and primary cell cultures.

Stereochemical influence: Further investigate how the complex chemical structure and stereochemistry of this compound contribute to its unique biological effects. nih.gov

Exploration of this compound in Diverse Disease Models (Excluding Human Clinical Applications)

This compound has shown promise in preclinical studies for its anxiolytic and anti-inflammatory activities. mdpi.com Broader investigations into its potential in other disease contexts, excluding human clinical applications, are warranted. The galphimine series (A-I) has also been reported to possess antioxidant, antiproliferative, proapoptotic, and antiangiogenic properties. bioregistry.io

Future research should explore this compound's efficacy in:

Neurodegenerative disease models: Given its ability to cross the blood-brain barrier and interact with neurotransmitter systems, its potential in models of Alzheimer's, Parkinson's, or other neurological disorders could be explored.

Cancer models: Investigate its antiproliferative and proapoptotic activities in various in vitro and in vivo cancer models, focusing on specific cancer types where its proposed mechanisms might be particularly relevant.

Autoimmune and chronic inflammatory conditions: Expand studies on its anti-inflammatory properties in more complex models of autoimmune diseases beyond acute inflammation.

Infectious disease models: Explore any potential antimicrobial or antiviral activities, given the broad spectrum of natural product bioactivities.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic understanding of this compound's biological impact, integrating various "omics" datasets is essential. This systems biology approach can reveal complex interactions and pathways affected by the compound.

Current efforts have utilized comparative transcriptome analysis to identify genes related to galphimine biosynthesis. mdpi.com Additionally, metabolic profiling using Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to link galphimine levels to neuropharmacological activities.

Future research should integrate:

Transcriptomics: Analyze global gene expression changes in response to this compound treatment in different cell types or disease models.

Proteomics: Identify changes in protein expression and post-translational modifications.

Metabolomics: Profile metabolic alterations induced by this compound, providing insights into its impact on cellular metabolism.

Network biology: Construct and analyze biological networks (e.g., protein-protein interaction networks, gene regulatory networks) to identify key nodes and pathways perturbed by this compound, offering a systems-level view of its pharmacological effects. bioregistry.io

Multi-omics data integration platforms: Utilize advanced computational tools and algorithms to integrate these diverse datasets, allowing for a more comprehensive and predictive understanding of this compound's mechanisms and effects.

Sustainable Production and Bioreactor-Based Investigations

The sustainable and scalable production of this compound is crucial for its continued research and potential development. Traditional extraction from wild plants can be unsustainable and yield variable compound concentrations. Bioreactor-based plant cell cultures offer a promising alternative for controlled and efficient production of plant-derived compounds.

While much of the published work on bioreactor production focuses on Galphimine B, the principles and methodologies are directly transferable to this compound. Studies have successfully developed cell suspension cultures of Galphimia glauca for galphimine production. Specifically, immobilized cells in stirred bioreactors have shown enhanced production and excretion of galphimines into the culture medium, simplifying downstream purification.

Future investigations should focus on:

Optimization of this compound production in bioreactors: Fine-tuning culture conditions (e.g., media composition, elicitors, light, temperature, pH) to maximize this compound yield and productivity in various bioreactor configurations (stirred, airlift, spray, wave).

Development of robust cell lines: Selecting or engineering Galphimia glauca cell lines that exhibit high and stable this compound production.

Process scale-up and economic feasibility: Evaluating the scalability of bioreactor systems for industrial-level production and assessing the economic viability compared to traditional extraction methods.

Investigation of elicitation strategies: Exploring the use of biotic or abiotic elicitors to stimulate this compound biosynthesis in cell cultures.

Q & A

Q. What are the standard analytical techniques for characterizing Galphimine A’s purity and structural identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detectors ensures purity assessment.
  • Elemental analysis and Fourier-Transform Infrared Spectroscopy (FTIR) validate elemental composition and functional groups.
  • Always report experimental conditions (e.g., solvent, temperature, reference standards) to enable replication. Detailed protocols should align with journal requirements for compound characterization .

Q. How should researchers design experiments to assess this compound’s bioactivity in preliminary studies?

Methodological Answer:

  • Use dose-response assays to establish potency (e.g., IC₅₀ values) and negative/positive controls to validate assay specificity.
  • Include cell viability assays (e.g., MTT or ATP-based tests) to distinguish cytotoxicity from targeted bioactivity.
  • Document solvent compatibility (e.g., DMSO tolerance thresholds) and replicate experiments across ≥3 independent trials to ensure statistical robustness .

Q. What are the best practices for synthesizing this compound with high reproducibility?

Methodological Answer:

  • Provide step-by-step synthetic protocols with exact reagent ratios, reaction times, and purification methods (e.g., column chromatography gradients).
  • Report yield calculations (mass and molar) and characterize intermediates using thin-layer chromatography (TLC) or LC-MS .
  • For journals, limit main-text synthesis details to five compounds; extensive data should go to supplementary materials .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action across different cell lines be resolved?

Methodological Answer:

  • Conduct comparative transcriptomic/proteomic profiling to identify cell-line-specific signaling pathways.
  • Use isogenic cell lines to control for genetic variability and validate findings with knockout/knockdown models .
  • Apply meta-analysis tools to reconcile discrepancies, ensuring datasets are normalized to baseline activity metrics .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

Methodological Answer:

  • Perform accelerated stability testing under varied pH, temperature, and light conditions.
  • Use mass spectrometry to identify degradation products and molecular dynamics simulations to predict vulnerable structural motifs.
  • Include plasma protein binding assays to assess bioavailability changes. Data should be statistically analyzed with tools like ANOVA to determine significance thresholds .

Q. How should researchers address inconsistencies in reported receptor-binding affinities for this compound?

Methodological Answer:

  • Re-evaluate assay conditions (e.g., buffer composition, incubation time) using standardized reference compounds .
  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements, minimizing indirect interference.
  • Cross-validate findings with orthogonal techniques (e.g., competitive ELISA) and publish raw datasets to facilitate peer scrutiny .

Q. What experimental frameworks are recommended for studying this compound’s synergistic effects with existing therapeutics?

Methodological Answer:

  • Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism.
  • Design fractional inhibitory concentration (FIC) assays with gradient dosing and include mechanistic studies (e.g., apoptosis/autophagy markers).
  • Ensure ethical compliance for in vivo models by detailing Institutional Review Board (IRB) approvals and humane endpoints .

Data Presentation & Reproducibility

Q. How should researchers present complex spectral data for this compound in publications?

Methodological Answer:

  • Include annotated spectra in supplementary materials, highlighting key peaks (e.g., NMR chemical shifts, MS fragmentation patterns).
  • For main-text figures, use simplified schematics (≤3 chemical structures) and avoid overcrowding with numerical labels. Follow journal-specific guidelines for color schemes and resolution .

Q. What steps ensure computational models predicting this compound’s interactions are reproducible?

Methodological Answer:

  • Share input files (e.g., PDB structures, force-field parameters) and script repositories (GitHub/Dataverse) with version control.
  • Validate docking results with molecular dynamics simulations (≥100 ns trajectories) and report free-energy calculations (e.g., MM-PBSA).
  • Disclose software versions and hardware specifications to mitigate reproducibility gaps .

Ethical & Regulatory Considerations

Q. How can researchers balance open-data initiatives with patient privacy in clinical studies involving this compound?

Methodological Answer:

  • Implement de-identification protocols compliant with GDPR or local regulations (e.g., removal of direct identifiers).
  • Use data-sharing agreements with tiered access (e.g., controlled access repositories like EGA) and obtain explicit consent for secondary data use.
  • Reference institutional guidelines (e.g., Charité’s BIH QUEST framework) for ethical data management .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.